molecular formula C10H16O B2925961 1,1-Dicyclopropylbut-3-en-1-ol CAS No. 24297-09-4

1,1-Dicyclopropylbut-3-en-1-ol

Cat. No.: B2925961
CAS No.: 24297-09-4
M. Wt: 152.237
InChI Key: PRZBRCGBBMJARR-UHFFFAOYSA-N
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Description

1,1-Dicyclopropylbut-3-en-1-ol is an organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol . It is characterized by the presence of two cyclopropyl groups attached to a butenol backbone. This compound is typically a liquid at room temperature and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclopropylbut-3-en-1-ol can be synthesized through the reaction of allylmagnesium bromide with dicyclopropylmethanone in tetrahydrofuran (THF) at 0°C . The reaction proceeds as follows:

    Preparation of Allylmagnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous THF to form allylmagnesium bromide.

    Reaction with Dicyclopropylmethanone: The prepared allylmagnesium bromide is then added to a solution of dicyclopropylmethanone in THF at 0°C, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar Grignard reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclopropylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1,1-Dicyclopropylbut-3-en-1-ol is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dicyclopropylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dicyclopropylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1,1-Dicyclopropylbut-3-en-2-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.

    Cyclopropylmethanol: Contains a single cyclopropyl group, resulting in different chemical behavior.

Uniqueness

1,1-Dicyclopropylbut-3-en-1-ol is unique due to the presence of two cyclopropyl groups and a hydroxyl group on a butenol backbone. This unique structure imparts specific reactivity and properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,1-dicyclopropylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-7-10(11,8-3-4-8)9-5-6-9/h2,8-9,11H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBRCGBBMJARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1CC1)(C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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